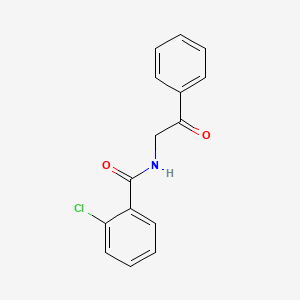

2-chloro-N-(2-oxo-2-phenylethyl)benzamide

説明

特性

IUPAC Name |

2-chloro-N-phenacylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2/c16-13-9-5-4-8-12(13)15(19)17-10-14(18)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIXAROVDYZUSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CNC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198942 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-oxo-2-phenylethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

2-chlorobenzoyl chloride+2-oxo-2-phenylethylamine→2-chloro-N-(2-oxo-2-phenylethyl)benzamide+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

化学反応の分析

Oxidative Cross-Coupling with Alcohols

The most extensively studied reaction involving this compound is its I₂-catalyzed oxidative cross-coupling with alcohols under mild conditions. This reaction utilizes dimethyl sulfoxide (DMSO) and air as oxidants, enabling efficient functionalization of α-amino ketones.

Reaction Conditions

-

Catalyst : Iodine (I₂) in catalytic amounts (e.g., 20 mol%)

-

Oxidants : DMSO and atmospheric oxygen

-

Solvent : Chloroform (CHCl₃) or dichloromethane (DCM)

-

Temperature : Typically conducted at room temperature or moderately elevated temperatures

Mechanism

The reaction proceeds via a radical pathway. Iodine oxidizes the α-amino ketone to form a radical intermediate, which reacts with oxygen to generate a hydroperoxide. Subsequent proton exchange regenerates I₂ and forms a reactive intermediate that couples with alcohols or other nucleophiles .

Key Findings

-

Yield Optimization :

| Reagent | Yield | Entry |

|---|---|---|

| NBS (20 mol%) | 72% | |

| NIS | Higher efficiency than NBS | |

| I₂ | 87% |

Scope and Versatility

-

The reaction is compatible with diverse nucleophiles, including benzofuran derivatives and benzotriazoles, enabling the synthesis of structurally complex products .

-

Hydroxylated byproducts (e.g., α-amino ketone hydroperoxide) can form via competing pathways, which were minimized under optimized conditions .

Amide Group Reactivity

The benzamide group in the molecule may participate in hydrolysis or acylation reactions , though specific studies on these transformations are absent in the available literature. Amide hydrolysis typically requires acidic or basic conditions, but the trifluoromethyl substituent (if present) could influence reactivity. Further research is needed to explore these pathways.

Mechanistic Insights

The oxidative cross-coupling mechanism involves:

-

Electrophilic iodination : I₂ reacts with the α-amino ketone to form an α-I carbonyl intermediate.

-

Radical formation : Elimination of HI generates a radical species.

-

Oxygen trapping : Radical intermediates react with O₂ to form iodine peroxide.

-

Proton exchange : Regeneration of I₂ and formation of the hydroperoxide intermediate .

This pathway highlights the versatility of I₂ in enabling mild, selective oxidations for C–C bond formation.

科学的研究の応用

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Its structural features enable it to interact with various biological targets, making it a candidate for drug development.

Key Findings:

- Inhibitory Activity : Research indicates that derivatives of this compound exhibit inhibitory effects on specific receptors, including the P2X7 receptor, which is implicated in inflammatory responses .

- Antimicrobial Properties : Studies have shown that 2-chloro-N-(2-oxo-2-phenylethyl)benzamide and its analogs possess antimicrobial activity against several pathogens .

Biological Research

The compound's interactions with biological systems are of significant interest. It has been studied for its effects on cellular pathways and potential therapeutic benefits.

Case Studies:

- Receptor Binding Studies : In receptor binding assays, variations of the compound demonstrated differing affinities towards sigma receptors, which are important in neuropharmacology . Table 1 summarizes the receptor affinities of various derivatives.

| Compound | Sigma 1 Ki (nM) | Sigma 2 Ki (nM) | PCP Ki (nM) |

|---|---|---|---|

| Compound A | 28 | 18 | 14 |

| Compound B | 0 | 9 | 26 |

| Compound C | 27 | 0 | 24 |

Industrial Applications

In the industrial sector, 2-chloro-N-(2-oxo-2-phenylethyl)benzamide serves as an intermediate in the synthesis of more complex organic compounds.

Synthesis Methods:

作用機序

The mechanism of action of 2-chloro-N-(2-oxo-2-phenylethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Molecular Conformation

- Crystal Structure Insights: The title compound exhibits a dihedral angle of 72.64° between the benzoyl and phenacyl rings, creating a non-planar conformation. This contrasts with derivatives like 2-chloro-N-(3,5-dimethylphenyl)benzamide, where substituents on the aniline ring reduce steric hindrance, resulting in smaller dihedral angles (e.g., ~30–50°) . The trans arrangement of the amide N–H and C=O bonds is conserved across benzamide analogs, including 2-chloro-N-(2,3-dichlorophenyl)benzamide, suggesting a universal preference for antiperiplanar geometry in the solid state .

Physical and Chemical Properties

- For example, methyl groups (15: 126–128°C) lower melting points compared to methoxy (16: 166–167°C), likely due to reduced hydrogen-bonding capacity. The phenacyl group in the title compound may exhibit intermediate properties, though experimental data are lacking.

Hydrogen Bonding and Stability :

- In 2-chloro-N-(dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide , DFT studies revealed stabilization via electrostatic interactions and hydrogen bonding, with N–H⋯O=C interactions critical for crystal packing . Similar trends are observed in the title compound, where N–H⋯O and C–H⋯O hydrogen bonds form R₁²(7) and R₂²(8) ring motifs .

Key Research Findings and Implications

- Crystallographic Stability : The phenacyl group induces significant molecular distortion, which may enhance solubility compared to planar analogs. This property is critical for drug formulation .

- Substituent-Driven Bioactivity : While chloro and methyl groups improve metabolic stability (e.g., 5g ), bulkier substituents like phenacyl may reduce membrane permeability, necessitating further optimization for therapeutic use .

生物活性

2-Chloro-N-(2-oxo-2-phenylethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 2-chloro-N-(2-oxo-2-phenylethyl)benzamide is . Its structure consists of a benzamide core with a chloro substituent and a phenyl group attached to an oxoethyl chain, which may influence its interaction with biological targets.

Antimicrobial Activity

Research has indicated that various benzamide derivatives, including 2-chloro-N-(2-oxo-2-phenylethyl)benzamide, exhibit significant antimicrobial properties. A study evaluating the antimicrobial efficacy of several chlorinated benzamides showed that these compounds possess activity against a range of bacterial strains, suggesting their potential as therapeutic agents in treating infections .

Antioxidant Properties

Benzamide derivatives have also been investigated for their antioxidant capabilities. The presence of the phenyl and chloro groups in the structure may enhance radical scavenging activity, contributing to cellular protection against oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a crucial role .

The mechanism by which 2-chloro-N-(2-oxo-2-phenylethyl)benzamide exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in inflammatory pathways. For instance, some studies have indicated that similar benzamide derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and analgesic effects .

Case Study 1: Evaluation of Antimicrobial Activity

In a recent study focusing on the synthesis and evaluation of chlorinated benzamides, researchers found that 2-chloro-N-(2-oxo-2-phenylethyl)benzamide demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods, indicating effective concentration ranges for potential therapeutic use .

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| 2-Chloro-N-(2-oxo-2-phenylethyl)benzamide | 32 | 16 |

Case Study 2: Antioxidant Activity Assessment

Another study assessed the antioxidant potential of various benzamide derivatives, including 2-chloro-N-(2-oxo-2-phenylethyl)benzamide. The DPPH radical scavenging assay was employed to evaluate the compound's ability to neutralize free radicals. Results indicated that this compound exhibited moderate antioxidant activity compared to standard antioxidants like ascorbic acid .

| Compound | % Inhibition at 100 µM |

|---|---|

| 2-Chloro-N-(2-oxo-2-phenylethyl)benzamide | 45% |

| Ascorbic Acid | 85% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。